(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol
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Overview
Description
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol is a chemical compound that features a bromopyridine moiety and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 4-fluoro-3-methoxyphenylmagnesium bromide, followed by a reduction step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine and fluoro-methoxyphenyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanol: A simpler analog lacking the fluoro-methoxyphenyl group.
(6-Bromo-3-fluoropyridin-2-yl)methanol: Contains a fluorine atom on the pyridine ring.
(6-Bromopyridin-2-yl)(4-methoxyphenyl)methanol: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(6-Bromopyridin-2-yl)(4-fluoro-3-methoxyphenyl)methanol is unique due to the combination of the bromopyridine and fluoro-methoxyphenyl groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in various synthetic applications.
Properties
Molecular Formula |
C13H11BrFNO2 |
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Molecular Weight |
312.13 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)-(4-fluoro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C13H11BrFNO2/c1-18-11-7-8(5-6-9(11)15)13(17)10-3-2-4-12(14)16-10/h2-7,13,17H,1H3 |
InChI Key |
NKSRHRXAFBYLFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=NC(=CC=C2)Br)O)F |
Origin of Product |
United States |
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